2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hcl
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Overview
Description
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride typically involves the reaction of 2,6-dichloropyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyrrolidinone derivatives.
Reduction: Dechlorinated pyridine compounds.
Scientific Research Applications
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The chlorine atoms and the pyrrolidine ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the pyrrolidine ring but shares the dichloropyridine core.
4-(Pyrrolidin-3-YL)pyridine: Similar structure but without the chlorine substituents.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents on the pyridine ring.
Uniqueness
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride is unique due to the combination of the dichloropyridine core and the pyrrolidine ring. This combination imparts specific chemical properties and biological activities that are not observed in the individual components or other similar compounds.
This detailed article provides a comprehensive overview of 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a pyrrolidine moiety at the 4-position. This unique structure contributes to its biological properties.
Research indicates that compounds containing pyridine and pyrrolidine structures often exhibit various biological activities, including:
- Antitumor Activity : Compounds similar to 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine have shown promise as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. For instance, derivatives of pyrrolo[2,3-b]pyridine were found to inhibit FGFR1–4 with varying IC50 values, suggesting that modifications in the structure can enhance anticancer efficacy .
- Anti-inflammatory Effects : Pyridine derivatives have been studied for their anti-inflammatory properties. Certain derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Biological Activity Overview
The biological activities of 2,6-Dichloro-4-(pyrrolidin-3-YL)pyridine HCl can be summarized as follows:
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a pyrrolo[2,3-b]pyridine derivative on 4T1 breast cancer cells. The compound significantly reduced cell viability and inhibited colony formation in a concentration-dependent manner. Western blot analysis revealed decreased levels of matrix metalloproteinase (MMP9) and increased tissue inhibitor of metalloproteinases (TIMP2), indicating potential mechanisms for reduced invasion and migration of cancer cells .
- Anti-inflammatory Studies : Another investigation assessed the anti-inflammatory properties of related pyridine derivatives. Compounds were tested for their ability to inhibit COX enzymes in vitro, showing significant activity compared to standard anti-inflammatory drugs like diclofenac .
- Antidiabetic Potential : Research on pyrrolo[3,4-c]pyridine derivatives indicated that certain compounds could lower blood glucose levels by enhancing insulin sensitivity in adipocytes without affecting circulating insulin levels. This suggests a potential therapeutic application for diabetes management .
Properties
Molecular Formula |
C9H11Cl3N2 |
---|---|
Molecular Weight |
253.6 g/mol |
IUPAC Name |
2,6-dichloro-4-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H10Cl2N2.ClH/c10-8-3-7(4-9(11)13-8)6-1-2-12-5-6;/h3-4,6,12H,1-2,5H2;1H |
InChI Key |
FEVDPPWTNKYLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=NC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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